Cas no 1330755-51-5 ((5-ethyl-1,3,4-thiadiazol-2-yl)methanol)

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol is a versatile organic compound featuring a thiadiazole ring. It exhibits high purity and stability, making it suitable for various synthetic applications. This compound offers excellent reactivity, facilitating efficient transformations in organic synthesis. Its unique structure contributes to its potential in pharmaceuticals and agrochemicals.
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol structure
1330755-51-5 structure
商品名:(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
CAS番号:1330755-51-5
MF:C5H8N2OS
メガワット:144.194819450378
MDL:MFCD19981633
CID:4588645
PubChem ID:102537415

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (5-Ethyl-[1,3,4]thiadiazol-2-yl)-methanol
    • 1,3,4-Thiadiazole-2-methanol, 5-ethyl-
    • (5-ethyl-1,3,4-thiadiazol-2-yl)methanol
    • MDL: MFCD19981633
    • インチ: 1S/C5H8N2OS/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3
    • InChIKey: OYZNJEVCIPDIME-UHFFFAOYSA-N
    • ほほえんだ: S1C(CC)=NN=C1CO

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-311910-5g
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
5g
$1199.0 2023-09-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01105758-1g
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
1g
¥8323.0 2023-04-03
Enamine
EN300-311910-10g
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
10g
$1778.0 2023-09-05
Aaron
AR01BVF8-2.5g
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
2.5g
$1139.00 2025-02-09
A2B Chem LLC
AW32456-500mg
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
500mg
$362.00 2024-04-20
1PlusChem
1P01BV6W-1g
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
1g
$495.00 2025-03-19
A2B Chem LLC
AW32456-250mg
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
250mg
$206.00 2024-04-20
1PlusChem
1P01BV6W-2.5g
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
2.5g
$935.00 2025-03-19
Aaron
AR01BVF8-500mg
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
500mg
$452.00 2025-02-09
Enamine
EN300-311910-0.1g
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
1330755-51-5 95%
0.1g
$113.0 2023-09-05

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol 関連文献

(5-ethyl-1,3,4-thiadiazol-2-yl)methanolに関する追加情報

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol (CAS No. 1330755-51-5): An Overview of a Promising Compound in Medicinal Chemistry

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol (CAS No. 1330755-51-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of an ethyl group and a methanol functional group further enhances its chemical versatility and biological activity.

The chemical structure of (5-ethyl-1,3,4-thiadiazol-2-yl)methanol is particularly noteworthy. The thiadiazole ring is known for its ability to form stable complexes with various metal ions, which can be exploited in the design of metal-based drugs. Additionally, the methanol group provides a hydroxyl functional group that can participate in hydrogen bonding and other intermolecular interactions, making the compound suitable for a wide range of biological applications.

Recent research has highlighted the potential of (5-ethyl-1,3,4-thiadiazol-2-yl)methanol in various therapeutic areas. One of the most promising applications is in the field of antimicrobial agents. Studies have shown that thiadiazole derivatives, including (5-ethyl-1,3,4-thiadiazol-2-yl)methanol, exhibit potent antibacterial and antifungal activities against a broad spectrum of pathogens. This makes them valuable candidates for the development of new antibiotics to combat drug-resistant infections.

In addition to its antimicrobial properties, (5-ethyl-1,3,4-thiadiazol-2-yl)methanol has also shown promise in the treatment of cancer. Research has demonstrated that certain thiadiazole derivatives can inhibit the growth of cancer cells by interfering with key cellular processes such as DNA replication and protein synthesis. The specific mechanism by which (5-ethyl-1,3,4-thiadiazol-2-yl)methanol exerts its anticancer effects is still under investigation, but preliminary studies suggest that it may act through multiple pathways.

The pharmacokinetic properties of (5-ethyl-1,3,4-thiadiazol-2-yl)methanol are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for optimizing its therapeutic potential. Studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as an oral medication.

Safety and toxicity assessments are essential steps in the drug development process. Preclinical studies have indicated that (5-ethyl-1,3,4-thiadiazol-2-yl)methanol has a low toxicity profile at therapeutic doses. However, more extensive toxicological evaluations are needed to ensure its safety for human use. These studies will help to identify any potential side effects or adverse reactions associated with long-term administration.

The synthetic route for producing (5-ethyl-1,3,4-thiadiazol-2-yl)methanol is well-established and can be carried out using standard organic synthesis techniques. The compound can be synthesized from readily available starting materials through a series of reactions that include condensation, cyclization, and reduction steps. The ease of synthesis and availability of starting materials make it an attractive option for large-scale production.

In conclusion, (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol (CAS No. 1330755-51-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development as a novel therapeutic agent. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD